molecular formula C12H15NO2 B7808002 N-cyclopentyl-3-hydroxybenzamide

N-cyclopentyl-3-hydroxybenzamide

Cat. No.: B7808002
M. Wt: 205.25 g/mol
InChI Key: FXLPXIGIQZTRHJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-hydroxybenzamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition and Antitumor Activity

N-cyclopentyl-3-hydroxybenzamide derivatives, such as N-hydroxybenzamides/N-hydroxypropenamides incorporating quinazolin-4(3H)-ones, have been investigated for their potential as histone deacetylase (HDAC) inhibitors and antitumor agents. Studies show these compounds exhibit significant cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers, often surpassing the potency of established drugs like SAHA (suberoylanilide hydroxamic acid) (Doan Thanh Hieu et al., 2018). Additionally, N-acylhydrazone derivatives have been noted for their HDAC 6/8 dual inhibitory properties, impacting cell migration and inducing cell cycle arrest and apoptosis in cancer cells (D. A. Rodrigues et al., 2016).

Antiproliferative Effects

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which include N-hydroxybenzamide groups, have demonstrated inhibitory activity against histone deacetylases. These compounds have shown notable antiproliferative activity against human colon carcinoma and non-small cell lung cancer cells, inducing cell-cycle arrest at the G2 phase (J. Jiao et al., 2009).

Antibacterial and Antifungal Activities

Certain N-hydroxybenzamide derivatives, such as 2-amino-N-hydroxybenzamides, have been synthesized and found to exhibit antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria and fungi, compared to standard drugs (B. Mahesh et al., 2015).

Potential in Thrombin Inhibition and Antioxidant Activities

Hydroxybenzamide derivatives synthesized from protocatechuic acid have shown significant antioxidant activities and inhibitory effects against thrombin. These compounds have also demonstrated varying levels of anticancer activities in different human cancer cell lines and minimal harmful effects on normal cells, indicating their potential in therapeutic interventions for cancer, thrombotic diseases, and aging (Jin-rui Wei et al., 2016).

Biosensor Development

N-hydroxybenzamide derivatives have been utilized in the development of biosensors. For instance, a study described a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs for the electrocatalytic determination of glutathione and piroxicam, demonstrating potential in analytical chemistry (H. Karimi-Maleh et al., 2014).

Chiral Catalysts in Asymmetric Oxidations

Chiral N-hydroxybenzamides have been synthesized and evaluated as potential catalysts for aerobic asymmetric oxidations. These compounds, as precursors of chiral N-oxyl radicals, have shown moderate chiral discrimination in hydrogen atom transfer processes from chiral benzylic substrates (Maria Grazia Capraro et al., 2014).

Properties

IUPAC Name

N-cyclopentyl-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-3-4-9(8-11)12(15)13-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLPXIGIQZTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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